molecular formula C17H14FN3O3 B12125088 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B12125088
M. Wt: 327.31 g/mol
InChI Key: IQSARXPRUPNHCG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,5-oxadiazole (also known as furazan) core, a privileged scaffold known for its diverse biological activities. It is structurally characterized by a propanamide linker connecting a 2-fluorophenoxy group to a 4-phenyl-1,2,5-oxadiazol-3-yl moiety. This structural class of compounds has been identified as a key pharmacophore in the development of non-covalent inhibitors, with closely related oxadiazole-isopropylamide analogs demonstrating potent and selective inhibition of the Chymotrypsin-like (CT-L) activity of the 20S proteasome . The proteasome is a validated target for cancer therapy, and non-covalent inhibitors offer a potential mechanism for overcoming limitations associated with covalent inhibitors . Furthermore, structurally similar compounds containing the 2-fluorophenoxy group linked to nitrogen-containing heterocycles have shown considerable anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced lethal convulsion test, suggesting a potential mechanism mediated through benzodiazepine receptors . The presence of the fluorophenoxy group is a critical feature in many bioactive compounds, as electron-withdrawing substituents like fluorine on the phenoxy ring have been shown to be essential for potent anticonvulsant effects in related molecular series . As a research chemical, this compound provides a valuable tool for investigating new pathways in oncology and neuroscience. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for high-throughput screening, target identification, and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C17H14FN3O3/c1-11(23-14-10-6-5-9-13(14)18)17(22)19-16-15(20-24-21-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21,22)

InChI Key

IQSARXPRUPNHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

    Formation of the amide bond: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.

    Reduction: Reduction reactions could target the amide bond or the oxadiazole ring.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural and Functional Differences:

This positional change may influence solubility and target binding affinity.

Oxadiazol Substituent :

  • The Target compound’s 4-phenyl group on the oxadiazol ring contrasts with the 4-(4-fluorophenyl) group in . Fluorination at the para position of the oxadiazol-attached phenyl ring () could enhance electron-withdrawing effects, affecting metabolic stability and receptor interactions.

Amide Chain Length :

  • The butanamide chain in (C4) increases lipophilicity compared to the propanamide (C3) analogs (Target, ). This may improve membrane permeability but could reduce aqueous solubility.

Fluorine Count: The Target compound has one fluorine atom, while contains two (2-fluorophenoxy and 4-fluorophenyl), which may increase metabolic resistance but also molecular weight and polarity.

Hypothesized Pharmacological Implications

While direct biological data are unavailable in the provided evidence, structure-activity relationship (SAR) trends suggest:

  • Solubility : The propanamide chain (Target, ) likely offers a balance between lipophilicity and solubility, whereas the butanamide () might prioritize membrane penetration.
  • Metabolic Stability: Fluorine substitutions generally reduce oxidative metabolism; however, the dual-fluorine compound () may exhibit prolonged half-life compared to mono-fluorinated analogs.

Biological Activity

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent studies.

The compound's molecular formula is C17H14FN3O3C_{17}H_{14}FN_3O_3 with a molecular weight of 327.31 g/mol. The structure features a fluorophenoxy group and an oxadiazole moiety, which contribute to its biological properties.

PropertyValue
Common Name2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
CAS Number866236-99-9
Molecular FormulaC₁₇H₁₄FN₃O₃
Molecular Weight327.31 g/mol

Anticonvulsant Properties

A study highlighted the anticonvulsant activity of related compounds within the oxadiazole family, suggesting that modifications to the phenoxy group can enhance efficacy. Specifically, compounds with similar structures demonstrated significant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models, indicating potential for treating epilepsy . The mechanism appears to involve interaction with benzodiazepine receptors, although further elucidation is required to fully understand the pathways involved.

Metabolic Effects

Research has shown that derivatives of oxadiazoles can act as dual modulators of Acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These targets are crucial in managing metabolic disorders such as obesity and type 2 diabetes mellitus. The compound's structural similarity to known ACC inhibitors suggests it may exhibit similar effects in regulating lipid metabolism .

Study on Anticonvulsant Activity

In a comparative analysis of various oxadiazole derivatives, a compound structurally related to 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide showed promising results in reducing seizure frequency in animal models. The study utilized PTZ-induced seizures to assess efficacy and noted that specific substitutions on the phenoxy ring significantly influenced activity levels .

PPAR Modulation Research

A focused investigation into the PPAR agonistic properties of oxadiazole derivatives revealed that certain modifications could enhance receptor binding affinity. This study emphasized the potential for developing new therapeutic agents targeting metabolic syndrome through dual-action mechanisms involving ACC and PPAR pathways .

Q & A

Q. What approaches optimize pharmacokinetic properties while reducing toxicity?

  • Methodology :
  • Prodrug design : Introduce ester groups to enhance solubility.
  • Toxicity screens : Ames test for mutagenicity, hERG assay for cardiotoxicity.
  • Lipophilicity adjustment : Replace fluorophenyl with polar groups to improve LogP .

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